molecular formula C19H18N8O7 B1679009 Nitrosofolic acid CAS No. 29291-35-8

Nitrosofolic acid

Cat. No.: B1679009
CAS No.: 29291-35-8
M. Wt: 470.4 g/mol
InChI Key: QPQDSWYBXPBZPJ-LBPRGKRZSA-N
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Description

Nitrosofolic acid (also known as N-Nitrosofolic acid) is a chemical compound classified as an N-nitroso derivative of folic acid (Vitamin B9) . With the molecular formula C19H18N8O7 and a molecular weight of 470.4 g/mol, it is a solid at room temperature . This compound is primarily recognized in pharmaceutical and analytical research as a nitrosamine impurity that can form in supplements and pharmaceutical products containing folic acid . Its principal research application is as a well-characterized reference standard for analytical testing . It is essential for method development, validation, and quality control (QC) in the pharmaceutical industry, particularly to monitor and control nitrosamine impurities in folic acid Active Pharmaceutical Ingredients (APIs) and finished dosage forms like multivitamin supplements . Accurate quantification of this impurity is critical for regulatory compliance, with recent studies detecting levels in supplements requiring product recalls to safeguard public health . Research-grade this compound is suitable for use in applications supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Please note that this product is intended for research use only and is not approved for human use or consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(16(30)25-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)17(31)27(26-34)12(18(32)33)5-6-13(28)29/h1-4,8,12,21H,5-7H2,(H,28,29)(H,32,33)(H3,20,22,24,25,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDSWYBXPBZPJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N([C@@H](CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183545
Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29291-35-8
Record name L-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-N-nitroso-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nitrosofolic acid
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Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
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Record name NITROSOFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR96MOG8SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Mechanistic Studies on the Formation and Chemical Reactivity of N Nitrosofolic Acid

Chemical Nitrosation Pathways of Folic Acid Precursors

The conversion of folic acid into N-nitrosofolic acid occurs through chemical nitrosation, a reaction involving a nitrosating agent and a susceptible functional group on the folic acid molecule. chemicea.comresearchgate.net This process is influenced by several factors, including the chemical environment and the presence of other reactive species.

The rate and efficiency of N-nitrosofolic acid formation in aqueous solutions are governed by specific chemical parameters. Studies show that under acidic conditions, nitrite (B80452) is transformed into nitrous acid (HNO₂), which is a key player in the N-nitrosation of secondary amines. mdpi.com

The pH of the aqueous system is a critical factor in the nitrosation of folic acid. The reaction is acid-catalyzed, with efficiency increasing at lower pH values. mdpi.comroyalsocietypublishing.org This is because an acidic environment facilitates the conversion of nitrite (NO₂⁻) into more potent nitrosating agents like nitrous acid (HNO₂) and the nitrosonium cation (NO⁺). mdpi.comroyalsocietypublishing.org The rate of nitrite degradation and subsequent nitrosation increases as the pH decreases. frontiersin.org Consequently, conditions of acidity, such as those found in the stomach, can favor the formation of N-nitroso compounds. researchgate.net

The concentration of nitrite is also directly related to the yield of the nitrosation reaction. europa.eu Higher concentrations of nitrite in the system lead to a greater formation of N-nitrosofolic acid. Research has shown that nitrite concentration itself can be influenced by pH, with observed increases in nitrite levels at higher pH ranges in certain physiological models. europa.eu

Table 1: Influence of pH on Nitrite Concentration in a Simulated System This table illustrates the relationship between pH and the 95th percentile nitrite concentration observed in a specific study.

pH Level95th Percentile Nitrite Concentration
< 4< 1 µmol/L
4 to 5< 10 µmol/L
> 5 to 6.99< 100 µmol/L
≥ 7< 200 µmol/L
Data sourced from a study on endogenous nitrosamine (B1359907) formation. europa.eu

Certain chemical species can catalyze N-nitrosation reactions. While specific data on the catalytic effects of common buffer anions on folic acid nitrosation is limited, it is known that other substances can influence the reaction rate. For instance, thiocyanate, which can be present in saliva, is known to catalyze nitrosation. researchgate.net Additionally, some naturally occurring polyphenolic compounds can act as catalysts, an effect that is particularly dependent on pH. nih.gov This suggests that the composition of the reaction medium can have a marked effect on the endogenous formation of N-nitroso compounds. nih.gov

The formation of N-nitrosofolic acid can be inhibited by the presence of nitrite scavengers. researchgate.netpharmaexcipients.com These are compounds that react with and destroy nitrosating agents, thereby preventing them from reacting with the folic acid molecule. nih.gov Ascorbic acid (vitamin C) and its salt, sodium ascorbate, are well-documented and highly effective nitrite scavengers. mdpi.comresearchgate.netnih.gov They act by reducing nitrite to nitric oxide (NO). mdpi.com Other compounds, including the amino acid L-cysteine and certain antioxidants like propyl gallate and maltol, have also demonstrated significant nitrite scavenging properties. mdpi.com The effectiveness of these scavengers can be pH-dependent, with many showing faster reaction rates at a lower pH, such as 3.0. mdpi.com

Table 2: Examples of Effective Nitrite Scavengers A list of compounds identified as effective inhibitors of N-nitrosation.

Nitrite ScavengerChemical ClassEfficacy Notes
Ascorbic Acid (Vitamin C)Antioxidant VitaminHighly effective; reduces nitrite to nitric oxide. mdpi.comresearchgate.net
Sodium AscorbateSalt of Vitamin CEffective inhibitor, particularly in solid-state forms. mdpi.com
L-CysteineAmino AcidEffectiveness is comparable to ascorbic acid in solution. mdpi.com
Propyl GallatePhenolic AntioxidantIdentified as having good nitrite scavenging properties. mdpi.com
para-Aminobenzoic acid (PABA)Amino AcidRecognized as an effective inhibitor under most studied conditions. mdpi.com
MaltolNatural CompoundIdentified as having good nitrite scavenging properties. mdpi.com
Data based on a screening study of structurally diverse nitrite scavengers. mdpi.com

The folic acid molecule contains several nitrogen atoms, but not all are equally susceptible to nitrosation. Folic acid possesses two main chemical groups that are conceivable for nitrosation. europa.eu However, research indicates that the secondary aromatic amine is the primary site for this reaction. chemicea.comeuropa.eu This specific nitrogen atom is part of the p-aminobenzoyl group and links it to the pteridine (B1203161) ring structure. The reaction of this secondary amine with a nitrosating agent under appropriate conditions leads to the formation of N-nitrosofolic acid. chemicea.com

Reaction Kinetics and Influencing Parameters in Aqueous Systems

Catalytic Effects of Buffer Anions in Nitrosation Reactions

Endogenous Formation Mechanisms of N-Nitroso Compounds

N-nitroso compounds, including N-nitrosofolic acid, can be formed endogenously, meaning within the human body. researchgate.netnih.gov This process is a significant pathway for human exposure to this class of compounds. researchgate.net A primary mechanism begins with the dietary intake of nitrate (B79036), which is commonly found in vegetables. nih.gov Ingested nitrate can be reduced to nitrite by bacteria present in the oral cavity and enterosalivary circulation. researchgate.netnih.gov

This nitrite then travels to the acidic environment of the stomach, where it can be converted into active nitrosating agents. nih.govnih.gov If a nitrosatable substance, such as folic acid or certain drugs containing secondary or tertiary amine groups, is present, it can react with these agents to form an N-nitroso compound. researchgate.netoup.com In addition to dietary sources, nitrosating agents can also be synthesized by the body's own cells. Activated macrophages and bacteria can produce nitric oxide (NO) via the nitric oxide synthase pathway, particularly at sites of chronic inflammation or infection, which can lead to endogenous nitrosation. nih.gov

Gastrointestinal Environment as a Site for N-Nitrosofolic Acid Formation

The human gastrointestinal (GI) tract, particularly the stomach, presents an environment conducive to the formation of N-nitroso compounds (NOCs). imrpress.com The formation of N-nitrosofolic acid in this environment is governed by a chemical reaction between folic acid and a nitrosating agent, which is typically derived from nitrite (NO₂⁻). phytolab.comnih.gov

Key factors influencing this reaction in the GI tract include:

Acidic pH: The highly acidic environment of the stomach (pH below 5.5) is a primary factor, as it facilitates the conversion of nitrite into nitrous acid (HNO₂) and other reactive nitrosating species like the nitrosonium cation (NO⁺). nih.govmdpi.com Research has shown that folic acid reacts with sodium nitrite in dilute aqueous solutions at both pH 1.5 and 5.0, conditions relevant to the stomach, to yield N¹⁰-nitrosofolic acid. researchgate.net

Presence of Nitrite: Gastric nitrite is a crucial precursor. imrpress.com Its presence in the stomach is mainly due to the ingestion of nitrate (NO₃⁻) from dietary sources like vegetables and drinking water, which is then reduced to nitrite by bacteria in the oral cavity and swallowed with saliva. nih.gov

Folic Acid Structure: Folic acid possesses chemical groups susceptible to nitrosation. europa.eu Studies indicate that the secondary aromatic amine within the folic acid structure is of greater importance for the nitrosation reaction to occur. europa.eu

To better understand these formation mechanisms, research projects have utilized models of the GI tract. For instance, studies on the nitrosation rate of drugs are conducted in artificial gastric juice maintained at a physiological temperature of 37°C, with varying pH levels and nitrite concentrations to simulate conditions such as an empty stomach versus one with food. europa.eu

Influence of Microbial Metabolism on In Situ Nitrosation Processes

The vast and complex microbial communities inhabiting the human gut can significantly influence the in situ formation of N-nitrosofolic acid. This influence is exerted through at least two distinct mechanisms.

Firstly, certain bacteria possess the enzymatic machinery to reduce nitrate to nitrite. iarc.fr This bacterial action can increase the concentration of nitrite, the key precursor for the nitrosation reaction, in various parts of the GI tract. nih.gov

Secondly, research has identified a mechanism of direct bacterial catalysis of N-nitrosation. nih.gov This process can proceed more rapidly at the neutral pH characteristic of the colon, where acid-catalyzed nitrosation is less likely to occur. nih.gov Specific anaerobic bacteria can mediate the N-nitrosation of amines and amides at an optimal pH of 7.5. iarc.fr

Furthermore, the gut microbiota itself is a recognized source of B vitamins, including folate. frontiersin.orgmdpi.com Studies have shown that many bacterial genomes from the human GI tract contain the genes required for folate synthesis. frontiersin.org This creates a complex scenario where microbes can both produce the precursor molecule (folic acid) and contribute to its subsequent nitrosation by generating nitrite.

Ongoing research aims to elucidate these microbial roles more clearly. Study plans include the selection of model gut bacteria that have enzymes capable of influencing nitrosation reactions to investigate their impact on the formation of N-nitroso compounds from drug substances, as well as potential microbial detoxification processes. europa.eu

Advanced Synthetic Methodologies for N-Nitrosofolic Acid in Laboratory Settings

The synthesis of N-nitrosofolic acid in a laboratory is essential for its use as a reference standard in analytical testing and for conducting further research. clearsynth.com The fundamental chemical principle involves the reaction of folic acid with a nitrosating agent, such as sodium nitrite, under controlled acidic conditions. phytolab.com

Modern laboratory approaches focus on both the synthesis and the precise quantification of the resulting compound. Key aspects of these methodologies include:

Controlled Reaction Conditions: The synthesis involves reacting folic acid with sodium nitrite in an acidic aqueous solution. researchgate.net Controlling the pH is crucial, as studies have demonstrated that N¹⁰-nitrosofolic acid can be formed exclusively at specific pH values. researchgate.net

High-Purity Synthesis: For use as an analytical standard, high-purity N-nitrosofolic acid is required. This often involves custom synthesis, which can be a complex and lengthy process. medkoo.com

Advanced Analytical Techniques: Highly selective and sensitive analytical methods are necessary for the accurate quantification of N-nitrosofolic acid, especially in complex sample matrices like multivitamin supplements. tandfonline.comnih.gov The most prominent technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). phytolab.comtandfonline.comnih.gov

Isotope-Labeled Internal Standards: To enhance the accuracy and precision of quantification, a deuterated internal standard, such as N-nitroso folic acid-d4, is often used. tandfonline.comnih.gov The sample is typically extracted using a specific solvent mixture, such as an ammonia (B1221849) solution in methanol (B129727), before analysis. nih.gov The quantification is then performed using Multiple Reaction Monitoring (MRM) in negative ionization mode, which provides high specificity. researchgate.netnih.gov

These advanced methods, validated according to international guidelines, enable the reliable detection and quantification of N-nitrosofolic acid down to very low levels, which is critical for quality control in pharmaceutical and supplement manufacturing. phytolab.comtandfonline.com

Sophisticated Analytical Methodologies for N Nitrosofolic Acid Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the reliable quantification of N-nitrosofolic acid and other nitrosamine (B1359907) impurities at trace levels. lcms.czresearchgate.netresearchgate.net Its high sensitivity, selectivity, and robustness are crucial for meeting the stringent regulatory requirements for these potentially carcinogenic compounds. nih.govalcami.com The development of a sensitive assay is influenced by factors such as mobile phase quality and the effectiveness of sample preparation. lcms.cz

The development of robust LC-MS/MS methods for N-nitrosofolic acid involves optimizing chromatographic separation to distinguish the analyte from the active pharmaceutical ingredient (API) and other matrix components, thereby minimizing ion suppression. lcms.cz Quantification is often performed using the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. americanpharmaceuticalreview.comlcms.cz For N-nitrosofolic acid, analysis in the negative ionization mode has been shown to be effective. americanpharmaceuticalreview.comnih.govresearchgate.net Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability. nih.govsepscience.com

Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, and precision. For the analysis of N-nitrosofolic acid in supplements, a validated LC-MS/MS method has demonstrated excellent performance. americanpharmaceuticalreview.comnih.govresearchgate.net

Linearity: A linear relationship between the concentration of the analyte and the instrumental response is critical for accurate quantification. A reported method for N-nitrosofolic acid showed a coefficient of determination (R²) greater than 0.995 over a concentration range of 0.2 to 1,000 ng/mL. americanpharmaceuticalreview.comnih.govresearchgate.netnih.gov

Accuracy: Accuracy, often assessed through recovery studies, indicates how close the measured value is to the true value. For N-nitrosofolic acid, recovery rates have been documented to be between 83% and 110%. americanpharmaceuticalreview.comnih.govresearchgate.net Another study reported recovery rates of 89% to 104% for spiked multivitamin samples at low, medium, and high concentrations. nih.gov

Precision: Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD). A published method reported a precision with an RSD of 3%. americanpharmaceuticalreview.comnih.govresearchgate.net Another analysis demonstrated repeatability with an RSD of 6.1% at the limit of quantification. nih.gov

Validation ParameterReported Value/RangeSource(s)
Linearity (R²) > 0.995 americanpharmaceuticalreview.comnih.govresearchgate.net
Accuracy (Recovery) 83–110% americanpharmaceuticalreview.comnih.govresearchgate.net
89–104% nih.gov
Precision (RSD) 3% americanpharmaceuticalreview.comnih.govresearchgate.net
6.1% (at LOQ) nih.gov

Achieving low limits of detection (LOD) and quantification (LOQ) is a primary goal in the analysis of trace impurities like N-nitrosofolic acid. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. lcms.cz For an LC-MS/MS method developed for N-nitrosofolic acid in supplements, the method LOD was 4 µg/g and the method LOQ was 10 µg/g, relative to the amount of folic acid in the sample. americanpharmaceuticalreview.comnih.govresearchgate.netlcms.cz Another highly sensitive method reported an LOD of 0.1 ng/mL and an LOQ of 0.2 ng/mL. nih.gov PhytoLab has also developed a method with an LOQ of 10 μg/kg for N-nitrosofolic acid in pharmaceuticals and supplements. phytolab.com

LimitReported ValueMatrix/ReferenceSource(s)
LOD 4 µg/gRelative to folic acid americanpharmaceuticalreview.comnih.govresearchgate.netlcms.cz
LOD 0.1 ng/mL- nih.gov
LOQ 10 µg/gRelative to folic acid americanpharmaceuticalreview.comnih.govresearchgate.netlcms.cz
LOQ 0.2 ng/mL- nih.gov
LOQ 10 µg/kgPharmaceuticals/Supplements phytolab.com

Sample preparation is a critical step that aims to isolate and concentrate the target analytes from the sample matrix, thereby removing interferences and improving the reliability of the results. thermofisher.com For complex matrices like multivitamin tablets or fortified foods, a simple "dilute-and-shoot" approach is often insufficient. sepscience.com

A common technique for N-nitrosofolic acid involves extraction with a solvent mixture, such as 0.1% ammonia (B1221849) solution and methanol (B129727) (9:1, v/v). americanpharmaceuticalreview.comnih.govresearchgate.net However, the broader field of nitrosamine analysis employs a range of advanced sample preparation techniques to handle diverse and complex matrices. resolvemass.ca These include:

Liquid-Liquid Extraction (LLE): A conventional method used to separate compounds based on their differential solubilities in two immiscible liquids. thermofisher.comresolvemass.ca

Solid-Phase Extraction (SPE): A highly effective technique for sample clean-up and concentration, where compounds in a liquid sample are separated by their affinity to a solid sorbent. resolvemass.caeurofins.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for extracting nitrosamines from various matrices. resolvemass.ca

Stir Bar Sorptive Extraction (SBSE): An advanced technique that uses a magnetic stir bar coated with a sorbent to extract and concentrate analytes from a liquid sample. americanpharmaceuticalreview.com

The choice of sample preparation method depends on the specific characteristics of the analyte, the complexity of the matrix, and the required sensitivity of the analysis. lcms.czresolvemass.ca

To enhance the accuracy and precision of quantification, especially in complex matrices, isotope-labeled internal standards are widely used. researchgate.net These standards are chemically identical to the analyte but contain one or more heavy isotopes (e.g., Deuterium (²H or d), Carbon-13 (¹³C)). They co-elute with the target analyte and experience similar matrix effects and variations during sample preparation and ionization. acs.org

For the analysis of N-nitrosofolic acid, a deuterated internal standard, N-nitrosofolic acid-d4, has been successfully employed. americanpharmaceuticalreview.comnih.govresearchgate.netresearchgate.net The standard is added to the sample at a known concentration during the initial extraction step. americanpharmaceuticalreview.comnih.govresearchgate.net By measuring the ratio of the response of the native analyte to that of the isotope-labeled standard, any loss of analyte during sample processing or fluctuations in instrument response can be accurately compensated for, leading to more reliable and reproducible results. acs.org

Parameters for Linearity, Accuracy, and Precision in N-Nitrosofolic Acid Quantification

Advanced Sample Preparation Techniques for Complex Biological and Chemical Matrices

Evolution of Analytical Strategies for Nitrosamine Impurities

The analytical strategies for nitrosamine impurities have evolved significantly, driven by regulatory scrutiny and the need for increasingly lower detection limits. americanpharmaceuticalreview.comtheanalyticalscientist.com The discovery of N-nitrosodimethylamine (NDMA) in valsartan (B143634) in 2018 marked a turning point, triggering widespread investigation and the development of more sophisticated analytical methods. americanpharmaceuticalreview.cominnovareacademics.in

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a common technique for detecting volatile nitrosamines. fda.gov However, this method proved unsuitable for certain drug products, such as ranitidine, where the high temperatures of the GC inlet could cause the drug molecule to degrade and artificially generate NDMA, leading to an overestimation of the impurity. americanpharmaceuticalreview.comeurofins.com

This challenge, along with the need to analyze non-volatile and thermally unstable nitrosamines, spurred a rapid shift towards liquid chromatography-based methods. nih.govinnovareacademics.in LC-MS/MS is now the predominant technique due to its high sensitivity, specificity, and applicability to a wide range of nitrosamine compounds without the need for high temperatures. lcms.cznih.gov Furthermore, high-resolution mass spectrometry (LC-HRMS) has been adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) to provide even greater confidence in the identification of unknown impurities through accurate mass measurements. americanpharmaceuticalreview.comnih.gov The evolution of these analytical techniques reflects a continuous effort to safeguard public health by ensuring the accurate and reliable detection of potentially harmful impurities in pharmaceutical products. nih.govalcami.com

Research Considerations for Quality Control and Regulatory Compliance in N-Nitrosofolic Acid Analysis

The analysis of N-Nitrosofolic acid, a nitrosamine impurity that can form from folic acid, presents significant challenges, primarily due to the complex matrices of products in which it is found. researchgate.nettandfonline.comnih.gov Folic acid is often incorporated into multivitamin supplements and fortified foods, which contain a wide array of other vitamins, minerals, and excipients that can interfere with accurate analysis. researchgate.netnih.gov Furthermore, the concentration of folic acid in these products can be low, ranging from 50 µg to 5 mg per unit, demanding highly sensitive analytical methods to detect trace levels of the N-Nitrosofolic acid impurity. researchgate.nettandfonline.comnih.gov

Given these challenges, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique. researchgate.netdntb.gov.ua This methodology offers unparalleled sensitivity, selectivity, and precision, which are crucial for accurately identifying and quantifying N-Nitrosofolic acid in complex samples. researchgate.netdntb.gov.ua The development of a robust LC-MS/MS method involves specific considerations for sample extraction and chromatographic separation. For instance, N-Nitrosofolic acid has limited solubility in water and many organic solvents, but its solubility increases in alkaline water. tandfonline.com Research has led to the use of an extraction solvent composed of 0.1% ammonia solution and methanol (9:1, v/v) to effectively extract the analyte from the sample matrix. researchgate.nettandfonline.comnih.gov

Method validation is a critical aspect of quality control, ensuring that the analytical procedure is fit for its intended purpose. tandfonline.com Validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). tandfonline.comphytolab.comeuropa.eu A validated LC-MS/MS method for N-Nitrosofolic acid has demonstrated high linearity, accuracy, and precision. researchgate.nettandfonline.comnih.gov The availability of highly characterized N-Nitrosofolic acid reference standards is essential for these validation activities, as well as for routine quality control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and commercial production. synzeal.comveeprho.comclearsynth.com

From a regulatory standpoint, the presence of nitrosamine impurities in pharmaceutical products is under intense scrutiny due to their classification as probable human carcinogens. cphi-online.com Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of these impurities. researchgate.netphytolab.com For N-Nitrosofolic acid, both the FDA and EMA have set an acceptable intake (AI) limit of 1500 ng/day. phytolab.comveeprho.com This limit serves as a critical threshold for manufacturers.

Regulatory guidance mandates that pharmaceutical manufacturers perform comprehensive risk assessments to evaluate the potential for nitrosamine formation or presence in their products. cphi-online.compublications.gc.ca If a risk is identified, confirmatory testing using appropriately validated and sensitive methods is required. cphi-online.compublications.gc.ca Should testing confirm the presence of an N-nitrosamine impurity, marketing authorization holders must inform the competent authorities immediately. cphi-online.com These rigorous analytical and regulatory frameworks are designed to ensure the quality and safety of products containing folic acid by controlling the levels of N-Nitrosofolic acid impurities. researchgate.netnih.gov

Table 1: Validation Parameters of a Selective LC-MS/MS Method for N-Nitrosofolic Acid Quantification

This table summarizes the performance characteristics of a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method developed for the quantification of N-Nitrosofolic acid. The data is based on findings from a study analyzing the impurity in folic acid and multivitamin supplements. researchgate.nettandfonline.comnih.gov

ParameterFindingDescription
Linearity (R²) > 0.995The coefficient of determination (R²) indicates a strong linear relationship between the analyte concentration and the instrument response over the tested range (1–20 ng/mL). tandfonline.com
Accuracy (Recovery) 83–110%The percentage of the known amount of N-Nitrosofolic acid recovered from spiked samples, demonstrating the closeness of the measured value to the true value. researchgate.nettandfonline.comnih.gov
Precision (RSD) 3%The Relative Standard Deviation (RSD) of replicate measurements, indicating a low degree of scatter and high repeatability of the method. researchgate.nettandfonline.comnih.gov
Limit of Detection (LOD) 4 µg/gThe lowest concentration of N-Nitrosofolic acid that can be reliably detected by the method, relative to the amount of folic acid in the sample. researchgate.nettandfonline.comnih.gov
Limit of Quantification (LOQ) 10 µg/gThe lowest concentration of N-Nitrosofolic acid that can be accurately and precisely quantified, relative to the amount of folic acid in the sample. researchgate.nettandfonline.comnih.govphytolab.com

Molecular and Cellular Biological Activity of N Nitrosofolic Acid: Mechanistic Investigations

Biochemical Interactions and Redox Chemistry

The biological effects of N-Nitrosofolic acid are intrinsically linked to its redox-active nature. The presence of the nitroso group confers a reactivity that drives its interactions with various cellular components, ultimately leading to significant alterations in the cellular redox environment.

Role of the Nitroso Group in Mediating Biological Effects

The nitroso group is a key functional group that defines the reactivity of N-Nitrosofolic acid. ontosight.ai This group is known to participate in nitrosation reactions, which can impact the function of proteins, the stability of DNA, and cellular signaling pathways. ontosight.ai N-nitroso compounds, as a class, are recognized for their ability to be involved in cell signaling and vasodilation. ontosight.ai The reactivity of the nitroso group is central to the compound's ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. medkoo.com

Interactions with Thiol-Containing Proteins and Mechanisms of Glutathione (B108866) Depletion

A significant aspect of N-Nitrosofolic acid's biochemical activity is its interaction with thiol-containing molecules, particularly proteins and the antioxidant glutathione. medkoo.com Thiols are organic compounds that contain a sulfhydryl (-SH) group, and they play crucial roles in various cellular processes, including redox signaling and detoxification.

Pathways Leading to Oxidative Stress and Reactive Oxygen Species Accumulation

The depletion of glutathione and the interaction with other antioxidant systems by N-Nitrosofolic acid directly contribute to the accumulation of reactive oxygen species (ROS). medkoo.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to lipids, proteins, and DNA when present in excess. nih.gov The accumulation of ROS creates a state of oxidative stress, a condition implicated in a variety of cellular dysfunctions. medkoo.comnih.gov This increased oxidative burden is a key factor in the cytotoxic effects observed with N-Nitrosofolic acid exposure. medkoo.com

Mechanisms of Selective Cytotoxicity in Experimental In Vitro Models

In laboratory studies using cell cultures, N-Nitrosofolic acid has demonstrated selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells. medkoo.com This selectivity is a key area of investigation, as it suggests potential therapeutic applications.

Disruption of Cellular Redox Homeostasis by N-Nitrosofolic Acid

The selective cytotoxicity of N-Nitrosofolic acid is closely linked to its ability to disrupt cellular redox homeostasis. medkoo.com Cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further oxidative insults. By exacerbating this existing stress through glutathione depletion and ROS accumulation, N-Nitrosofolic acid can push cancer cells past a threshold of damage that triggers cell death. medkoo.com

Induction of Apoptotic Pathways in Response to N-Nitrosofolic Acid Exposure

The cellular damage induced by N-Nitrosofolic acid, particularly the overwhelming oxidative stress, can activate programmed cell death pathways, most notably apoptosis. medkoo.com Apoptosis is a controlled process of cell self-destruction that is essential for normal development and tissue homeostasis. Evidence from in vitro studies indicates that N-Nitrosofolic acid can induce apoptosis in cancer cell lines. medkoo.com For instance, dose-dependent inhibition of proliferation has been observed in human leukemia (HL-60) and breast cancer (MCF-7) cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reported to be in the range of 10–20 µM. medkoo.com The induction of apoptosis is a key mechanism underlying the cytotoxic effects of this compound.

Table 1: In Vitro Cytotoxicity of N-Nitrosofolic Acid This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ (µM) Observed Effects
HL-60 Human Leukemia ~10-20 Dose-dependent inhibition of proliferation, induction of apoptosis medkoo.com
MCF-7 Human Breast Cancer ~10-20 Dose-dependent inhibition of proliferation, induction of apoptosis medkoo.com

Modulation of Intracellular Signaling Cascades and Cellular Pathways

N-Nitrosofolic acid (NFSA), a derivative of folic acid characterized by the addition of a nitroso group, has been the subject of research concerning its biological activities, particularly its impact on cellular signaling and pathways. medkoo.comontosight.ai While direct and exhaustive research on NFSA's specific modulation of all signaling cascades remains an area of ongoing investigation, existing studies on NFSA and related N-nitroso compounds provide insights into its potential mechanisms of action. ontosight.airesearchgate.net The biological activity of NFSA is thought to be significantly influenced by its redox-active nature and its structural relationship to folic acid. medkoo.comresearchgate.net

The primary mechanism of NFSA's cellular action appears to be the induction of oxidative stress and disruption of cellular redox homeostasis. medkoo.com This is believed to stem from the reactivity of the nitroso group. researchgate.net This disruption can lead to a cascade of downstream effects, including the activation of stress-response pathways and, ultimately, programmed cell death (apoptosis). medkoo.com

Research has indicated that NFSA exhibits selective cytotoxicity against cancer cells. medkoo.com In vitro studies have demonstrated its ability to inhibit the proliferation of human leukemia (HL-60) and breast cancer (MCF-7) cells in a dose-dependent manner. medkoo.com The proposed mechanism for this cytotoxicity involves the interaction of NFSA with thiol-containing proteins and the depletion of glutathione, a key intracellular antioxidant. medkoo.com This depletion leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. medkoo.commdpi.com The excessive production of ROS can trigger various signaling pathways that culminate in apoptosis. darwinconsultings.comnih.gov

While specific studies exhaustively detailing NFSA's impact on major signaling pathways like MAPK and PI3K/Akt are limited, research on other N-nitroso compounds and related molecules such as nitric oxide (NO) offers potential parallels. For instance, other N-nitroso compounds have been shown to activate the PI3K/Akt and MAPK signaling pathways. researchgate.netresearchgate.net The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. nih.govscielo.org Similarly, the MAPK cascade is involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling processes such as gene expression, cell division, and apoptosis. researchgate.net It is plausible that NFSA, as an N-nitroso compound, could engage these pathways, although further direct research is required for confirmation.

Furthermore, studies on other nitrosamines have implicated transcription factors such as NF-κB, CREB (cAMP response element-binding protein), and AP-1 (Activator protein 1) in their mechanism of action. researchgate.net NF-κB, for example, is a key regulator of the inflammatory response and cell survival. nih.goviarc.fr The activation of such transcription factors can lead to significant changes in gene expression, thereby altering cellular behavior. researchgate.net Given that folic acid itself can influence the NF-κB/NLRP3 signaling pathway, it is conceivable that its nitroso-derivative may also exert modulatory effects, though this remains to be specifically elucidated for NFSA. nih.gov

The structural similarity of NFSA to folic acid also suggests a potential interaction with folate-dependent enzymes and metabolic pathways. ontosight.ai Folic acid is essential for DNA synthesis, repair, and methylation. prevailovercancer.com Any interference by NFSA in these critical processes could have profound effects on cell cycle regulation and genomic stability. prevailovercancer.comnih.gov While high levels of unmetabolized folic acid have been associated with altered enzyme expression and impaired folic acid receptor function, the specific impact of NFSA on these components is not yet well-defined. news-medical.netmdpi.com

Research Findings on N-Nitrosofolic Acid and Related Compounds

CompoundAffected Cellular Process/PathwayObserved EffectCell Line/Model SystemCitation
N-Nitrosofolic acidCell Proliferation/ApoptosisDose-dependent inhibition of proliferation and induction of apoptosis.Human leukemia (HL-60) and breast cancer (MCF-7) cells medkoo.com
N-Nitrosofolic acidRedox HomeostasisInduces oxidative stress, depletes glutathione, and promotes ROS accumulation.Tumor cell lines medkoo.com
Other N-Nitroso Compounds (e.g., NNK)PI3K/Akt PathwayStimulation of PI3K and Akt kinases.General cancer models researchgate.netresearchgate.net
Other N-Nitroso Compounds (e.g., NNK)MAPK PathwayActivation of the RAF/MEK/ERK cascade.General cancer models researchgate.net
Other N-Nitroso Compounds (e.g., NDMA)NF-κB SignalingActivation of NF-κB transcription factor.Human polymorphonuclear neutrophils (PMN) and peripheral blood mononuclear cells (PBMC) nih.gov
Nitric Oxide (NO)Cell CycleCauses G1 cell cycle arrest; modulates expression of cyclin-dependent kinase 2, cyclin A, and p21.Human aortic vascular smooth muscle cells nih.gov
Folic AcidNF-κB/NLRP3 PathwaySuppresses MNNG-induced activation of the NF-κB/NLRP3 pathway.Rat model of gastric mucosal injury nih.gov

Genotoxicity and Carcinogenicity Research on N Nitrosofolic Acid in Experimental Models

In Vitro Genotoxicity Assessments

In vitro assays are fundamental in determining a chemical's intrinsic ability to interact with and damage cellular genetic material. For N-nitroso compounds, these tests are typically conducted with and without metabolic activation systems, as many nitrosamines require enzymatic conversion to become reactive. nih.gov

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to detect a chemical's potential to induce gene mutations. researchgate.net These assays utilize various strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to detect different types of mutational events. usp.org

Historical studies on the genotoxicity of drug-nitrite interaction products have employed these methods. researchgate.net For instance, the umu-test, which uses Salmonella typhimurium TA1535/pSK1002, has been used to evaluate the genotoxic activities of nitrosated drug products. researchgate.net While many N-nitroso compounds test positive in these systems, often requiring metabolic activation by a liver S9 fraction, the results can vary depending on the specific compound and test conditions. nih.govnih.gov

Recent research aimed at optimizing the Ames test for N-nitrosamines included N-nitrosofolic acid among the substances evaluated. usp.org A comprehensive study assessing 29 different N-nitrosamines found that a combination of S. typhimurium strain TA1535 and E. coli strain WP2 uvrA (pKM101), along with a 30% hamster liver S9 mix for metabolic activation, was effective in detecting the mutagenicity of 18 of the compounds tested. usp.org However, N-nitrosofolic acid was reported as negative in this specific battery of Ames tests. usp.org Another study suggests that while N-nitrosofolic acid is a potent genotoxic agent in mammalian cells, it may be a less potent mutagen in bacterial cells. researchgate.net

To complement bacterial assays, genotoxicity testing in mammalian cells provides data in a system that more closely resembles human physiology. These assays can detect a broader range of genetic damage, including chromosomal alterations. Common methodologies include the micronucleus test, which detects chromosome breakage or loss, and gene mutation assays in cell lines like human lymphoblastoid TK6 cells. nih.gov

Many N-nitrosamines have been shown to be genotoxic in mammalian cell systems following metabolic activation. nih.gov For example, N-nitroso propranolol (B1214883) (NNP) was found to induce both micronuclei and gene mutations in human lymphoblastoid TK6 cells in the presence of hamster liver S9. nih.gov However, specific experimental data on the genotoxicity of N-nitrosofolic acid in mammalian cell assays is limited in the public scientific literature. General studies acknowledge its potential genotoxicity, and it has been mentioned as a compound of interest in research proposals investigating the effects of nitrosamines on skin cells. mu-sofia.bgresearchgate.net

The genotoxicity of most N-nitroso compounds is linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into alkylating agents. unito.it These reactive metabolites can then form covalent bonds with DNA, creating DNA adducts. nih.gov The formation of specific adducts, such as O6-methylguanine, can lead to miscoding during DNA replication, resulting in G to A transition mutations, which are a critical step in the initiation of carcinogenesis. unito.it If these adducts are not removed by cellular DNA repair mechanisms, such as the enzyme O6-methylguanine-DNA methyltransferase, they can lead to permanent mutations. unito.itnih.gov

Specific research on the DNA adducts formed by N-nitrosofolic acid and the corresponding DNA repair responses is not extensively detailed in available literature. However, general principles of N-nitroso compound toxicology apply. usp.org The large and complex structure of N-nitrosofolic acid compared to smaller, more potent nitrosamines like N-nitrosodimethylamine (NDMA) may result in steric hindrance, potentially affecting its interaction with metabolic enzymes and DNA. europa.eu A joint research project funded by the European Medicines Agency (EMA) aims to shed light on the ability of various nitrosamines, including complex derivatives, to undergo metabolic activation, form DNA adducts, and trigger DNA repair mechanisms. usp.org

Mammalian Cell Genotoxicity Assays: Methodologies and Findings

In Vivo Carcinogenicity Studies in Animal Models

In vivo studies in animals are crucial for assessing the carcinogenic potential of a substance under conditions of systemic exposure, metabolism, and excretion. The neonatal mouse model is recognized as a particularly sensitive model for detecting carcinogens that act through a genotoxic mechanism. nih.gov

The primary historical study on the carcinogenicity of N-nitrosofolic acid was conducted in a neonatal mouse model. researchgate.net In this research, C57BL/6J X C3HeB/FeJ F1 mice were administered the compound via intraperitoneal injection on days 1, 4, and 7 after birth and were observed for up to 85 weeks. researchgate.net This study reported that N-nitrosofolic acid was carcinogenic in this animal model. researchgate.net

However, an evaluation by the International Agency for Research on Cancer (IARC) in 1978 described the results from this testing in newborn mice as "inconclusive" and stated that an evaluation of the carcinogenicity of N-nitrosofolic acid could not be made at that time. inchem.org A subsequent IARC evaluation in 1987 classified N-nitrosofolic acid into Group 3: "Not classifiable as to its carcinogenicity to humans," a category for agents where evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. inchem.orgnih.gov

The key study utilizing a neonatal mouse model provided specific details on tumor formation. researchgate.net N-Nitrosofolic acid was found to induce lung adenocarcinomas. researchgate.netresearchgate.net This points to the lung as a specific target organ for the carcinogenic action of this compound in this particular experimental model. The table below summarizes the findings from this study for N-nitrosofolic acid and other tested compounds for comparison.

CompoundTotal Dose (mg/kg)Tumor IncidenceTumor TypeTarget OrganReference
N-Nitrosofolic acid 37514% (4/28)Lung AdenocarcinomasLung researchgate.net
Nitrosoephedrine60093% (28/30)Metastasizing Liver Cell CarcinomasLiver researchgate.net
Nitrososarcosine22557% (8/14)Liver Cell CarcinomasLiver researchgate.net
Diethylnitrosamine (Positive Control)1292% (23/25)Metastasizing Liver Cell TumorsLiver researchgate.net

Historical and Contemporary Experimental Data on N-Nitrosofolic Acid in Neonatal Mouse Models

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. mdpi.com For N-nitroso compounds, QSAR models have been developed to predict their toxicity and carcinogenicity, offering a faster and more cost-effective alternative to traditional animal testing. mdpi.comnih.gov

These models use molecular descriptors, calculated through quantum chemistry and other methods, to build relationships between a compound's structure and its toxicological properties. nih.gov For instance, a study on the acute oral toxicity of 80 N-nitroso compounds found that factors like polarizability, ionization potential, and the presence of C-O bonds were key predictors of toxicity. nih.gov Classification models have also identified specific molecular substructures, such as nitrile and amine-containing fragments, as significant contributors to the high toxicity of certain N-nitroso compounds. nih.gov

In the context of carcinogenicity, QSAR models based on a category approach and read-across have shown good predictive ability for N-nitroso compounds. nih.gov One such study, which included 74 N-nitroso compounds, demonstrated a concordance rate of 74% in predicting carcinogenicity. nih.gov These in silico methods are valuable for identifying structural alerts for genotoxicity and for the high-throughput screening of chemicals. nih.goveuropa.eu However, the accuracy and reliability of these models depend heavily on the quality and diversity of the data used to develop them. mdpi.com

Development and Characterization of N Nitrosofolic Acid Analogs and Derivatives

Rational Design and Chemical Synthesis of Modified N-Nitrosofolic Acid Structures

The rational design of analogs and derivatives of N-nitrosofolic acid is centered on strategically altering its chemical structure to modulate its biological properties. The folic acid molecule consists of three main parts available for modification: the pteridine (B1203161) ring, the central p-aminobenzoyl group, and the L-glutamic acid tail. Scientists modify these sections to influence how the molecule interacts with biological systems.

A primary goal of these modifications is to alter the molecule's interaction with enzymes like dihydrofolate reductase (DHFR), a key target in folate metabolism. nih.govnih.gov The synthesis of these modified structures is a multi-step process. aston.ac.uk For example, to create derivatives, chemists may start with a protected pteridine molecule and couple it with a modified p-aminobenzoyl glutamate (B1630785) fragment. aston.ac.uk The crucial step of adding the nitroso group (nitrosation) is typically performed late in the synthesis by reacting the precursor with an agent like sodium nitrite (B80452) in an acidic environment.

Another design strategy involves modifying the glutamate portion of the molecule. By converting the carboxylic acid groups into esters, for instance, researchers can increase the molecule's lipid solubility (lipophilicity). nih.gov This change is intended to improve how the molecule passes through cell membranes. Such syntheses require careful planning with protective chemical groups to ensure the modifications occur only at the desired locations on the molecule. Throughout the synthesis, techniques like high-performance liquid chromatography (HPLC) are used for purification, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the final structure of the newly created derivative. aston.ac.ukresearchgate.net

Comparative Studies on the Biochemical and Cellular Activities of N-Nitrosofolic Acid Derivatives

Once new derivatives of N-nitrosofolic acid are synthesized, they undergo comparative studies to evaluate their biochemical and cellular effects. These studies are essential for understanding how the structural changes impact their biological function.

A key biochemical evaluation is measuring the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov The potency of DHFR inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to reduce the enzyme's activity by 50%. nih.govnih.govmdpi.com For instance, some newly synthesized quinazolinone analogs, designed to mimic features of the well-known DHFR inhibitor methotrexate, showed potent DHFR inhibition with IC50 values as low as 0.4 µM. nih.gov

Another critical aspect is the molecule's ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. nih.gov The release of NO can be triggered by factors like light or enzymes, and the efficiency of this release can be influenced by the chemical modifications made to the folic acid structure. researchgate.net

Cellular studies are conducted to assess the antiproliferative activity of these derivatives against various human cancer cell lines. nih.govnih.gov The effectiveness is often measured by the half-maximal effective concentration (EC50) or the growth inhibitory concentration (GI50), which indicate the concentration of the compound needed to inhibit cell growth by 50%. nih.govmedkoo.com For example, N-nitrosofolic acid itself has shown dose-dependent inhibition of proliferation in human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC50 values in the range of 10–20 µM. medkoo.com Comparative data from such studies, as shown in the table below, allow researchers to identify which structural modifications lead to the most potent biological activity.

Compound/DerivativeTarget/AssayCell Line(s)Reported Activity (IC50/GI50)Reference
N-Nitrosofolic acidAntiproliferativeHL-60 (Leukemia), MCF-7 (Breast Cancer)10–20 µM medkoo.com
Quinazolinone Analog (Compound 30)DHFR InhibitionN/A (in vitro enzyme assay)0.4 µM nih.gov
Quinazolinone Analog (Compound 31)DHFR InhibitionN/A (in vitro enzyme assay)0.4 µM nih.gov
Quinazolinone Analog (Compound 31)AntiproliferativeHuman Tumor Cell Panel23.5 µM (Median GI50) nih.gov
2,4-Diaminopteridine Derivative (Compound 2a)DHFR InhibitionN/A (in vitro enzyme assay)0.81 µM nih.gov
2,4-Diaminopteridine Derivative (Compound 2a)AntiproliferativeHeLa (Cervical Cancer)>10 µM nih.gov

This table presents a selection of research findings on the biological activities of N-nitrosofolic acid and its derivatives. IC50/GI50 values represent the concentration of a substance required for 50% inhibition of a biological or biochemical function.

Impurity Profiling and Identification of Novel N-Nitroso-Folic Acid Related Chemical Entities

The chemical synthesis and storage of N-nitrosofolic acid can result in the formation of impurities. scispace.com These can include starting materials that did not fully react, by-products from unintended side reactions, and products from the degradation of the final compound. scispace.com The process of identifying and quantifying these impurities is known as impurity profiling and is crucial for ensuring the quality of the chemical. cphi-online.com

Advanced analytical methods are essential for this task. The primary technique used is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its more sensitive form, tandem mass spectrometry (LC-MS/MS). phytolab.comnih.govresearchgate.net These methods are highly effective for separating complex mixtures and identifying individual components based on their mass. cphi-online.comnih.gov For example, a highly selective and sensitive LC-MS/MS method was developed to accurately quantify N-nitrosofolic acid in complex matrices like multivitamin supplements. nih.govresearchgate.net This method demonstrated good accuracy, with recovery between 83-110%, and a low limit of quantification of 10 µg/kg. phytolab.comnih.gov

Research in this area can also lead to the identification of previously unknown, or "novel," chemical entities related to N-nitrosofolic acid. synzeal.com These might be formed through unexpected reaction pathways. One such related substance is (4-(((2-Amino-4-oxo-4,8-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic acid, an impurity that can be used for analytical method development. synzeal.com The discovery and characterization of these novel entities can provide deeper insight into the chemical stability and reactivity of N-nitrosofolic acid.

Impurity/Related EntityCommon OriginPrimary Analytical Detection MethodReference
Unreacted Folic AcidStarting MaterialLC-MS/MS phytolab.comnih.gov
Degradation Products (e.g., from denitrosation)Storage/DegradationLC-MS/MS
Synthesis By-productsSide ReactionsLC-MS/MS, LC-HRMS scispace.comcphi-online.com
N-Nitroso Folic acid Impurity 1Synthesis By-productCharacterized for analytical use synzeal.com

This table lists common types of impurities and related chemical entities associated with N-nitrosofolic acid, their likely origins, and the analytical techniques used for their detection and identification.

Theoretical and Computational Chemistry Approaches to N Nitrosofolic Acid Research

Molecular Modeling and Quantum Chemical Simulations

Molecular modeling and quantum chemical simulations are cornerstones of modern chemical research, allowing for the detailed examination of molecular systems. uchicago.edu These methods use the principles of quantum mechanics to calculate the properties of a molecule, providing a lens into its behavior. arxiv.org For complex molecules like N-Nitrosofolic acid, these simulations can predict its structure, stability, and the energetics of its chemical reactions.

The formation of N-Nitrosofolic acid occurs through the nitrosation of the secondary amine group present in the folic acid structure. Computational chemistry offers a robust framework for studying the mechanism of this reaction. The typical pathway for N-nitrosation of a secondary amine involves the displacement of a hydrogen atom by a nitrite (B80452) equivalent. acs.org

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this entire process. mdpi.comresearchgate.net Researchers can calculate the potential energy surface of the reaction, identifying the lowest energy pathway from reactants (folic acid and a nitrosating agent) to the product (N-Nitrosofolic acid). A key aspect of this analysis is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of how readily the reaction occurs.

For instance, quantum chemical calculations for other N-nitroso compounds, like N-nitroso-ramipril, have been used to show that hydroxylation, a key metabolic activation step, occurs at sites distant from the nitroso group, influencing the compound's biological activity. dgra.de Similar DFT studies on N-Nitrosofolic acid could precisely map the electronic and structural changes during the nitrosation of the p-aminobenzoyl-L-glutamic acid moiety, providing a detailed understanding of its formation kinetics.

The three-dimensional shape (conformation) and the distribution of electrons within a molecule (electronic structure) are fundamental to its chemical and biological properties. Theoretical methods provide detailed information on these characteristics for N-Nitrosofolic acid.

Below is a table of computed molecular properties for N-Nitrosofolic acid, which are essential inputs for predictive models.

PropertyValueSource
Molecular Weight 470.4 g/mol nih.gov
XLogP3-AA (Lipophilicity) -1.2 nih.gov
Hydrogen Bond Donor Count 6 nih.gov
Hydrogen Bond Acceptor Count 11 nih.gov
Rotatable Bond Count 9 nih.gov
Exact Mass 470.12984494 Da nih.gov
Polar Surface Area 230 Ų nih.gov
Heavy Atom Count 34 nih.gov
Formal Charge 0 nih.gov
Complexity 845 nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States in Nitrosation

In Silico Prediction of Biological Activity and Molecular Interactions

In silico models leverage computational power to predict the biological effects of chemicals, reducing the need for extensive and costly animal testing. nih.gov For N-Nitrosofolic acid, these predictions focus on its potential toxicity and how it might interact with biological systems.

One of the primary mechanisms of toxicity for N-nitroso compounds involves metabolic activation by cytochrome P450 (CYP) enzymes, which hydroxylate the carbon atom adjacent (at the α-position) to the nitroso group. nih.gov This leads to an unstable intermediate that can break down to form a DNA-reactive electrophile. Computational studies can model the interaction of N-Nitrosofolic acid with the active site of CYP enzymes. Quantum mechanical calculations can assess the energetic favorability of α-hydroxylation compared to other metabolic pathways. nih.gov For example, computational studies on N-nitroso reboxetine (B1679249) predicted lower reactivity in the hydroxylation step and greater steric hindrance compared to the more potent N-nitrosomorpholine, consistent with experimental outcomes. nih.gov

The Carcinogenic Potency Categorization Approach (CPCA) is a structure-activity relationship (SAR) model that uses structural features to assign N-nitroso compounds to different potency categories. acs.orgnih.gov Features that increase potency include α-hydrogens and electron-withdrawing groups, while features that decrease potency include steric bulk around the α-carbon and alternative sites for metabolism. N-Nitrosofolic acid has been assigned an acceptable intake (AI) limit of 1500 ng/day based on its classification as a Category 4 compound under the CPCA, suggesting it has structural features associated with lower carcinogenic potency. dgra.de

Development of Predictive Computational Models for N-Nitroso Compounds

Quantitative Structure-Activity Relationship (QSAR) models represent a sophisticated approach to predicting the biological activity of chemicals. europa.eu These are statistically derived models that correlate a compound's toxicity or carcinogenicity with its physicochemical properties, known as molecular descriptors. mdpi.comresearchgate.net Numerous QSAR models have been developed for the N-nitroso class of compounds, providing a powerful framework for risk assessment. sciforum.netresearchgate.net

The development of a QSAR model involves several steps:

Data Collection: A dataset of N-nitroso compounds with known experimental toxicity values (e.g., carcinogenic potency TD₅₀ or 50% lethal dose LD₅₀) is compiled. mdpi.comsciforum.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). mdpi.comresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. mdpi.comresearchgate.net

Validation: The model's predictive power is rigorously tested using internal cross-validation and external validation with compounds not used in the model-building process. mdpi.comresearchgate.net

Studies have demonstrated the high predictive accuracy of such models for N-nitroso compounds. For instance, an SVM-based model correctly classified the carcinogenicity of 148 N-nitroso compounds with a total accuracy of 95.2%. researchgate.net Another QSAR model for carcinogenic potency in female rats was able to explain about 81% of the variance in the experimental data. researchgate.net These models have identified key factors influencing toxicity, such as polarizability, ionization potential, and the presence of specific substructures. mdpi.com

The table below summarizes findings from several QSAR studies on N-nitroso compounds, illustrating the methodologies and their predictive success.

Study FocusModel TypeNo. of CompoundsKey Findings & Accuracy
Acute Oral Toxicity GA-MLR, ANN80The best QSAR model showed good predictive ability (Q²ext = 0.7041). Toxicity was found to depend on polarizability, ionization potential, and C-O bonds. mdpi.com
Carcinogenicity Classification SVM, LDA148SVM model achieved a total accuracy of 95.2% in classifying compounds as carcinogenic or non-carcinogenic, outperforming the LDA model (89.8%). researchgate.net
Carcinogenic Potency (Female Rats, Gavage) TOPS-MODE26The model explained over 86% of the variance in experimental activity and was used to identify structural alerts for carcinogenicity. nih.gov
Carcinogenic Potency (Female Rats, Water) TOPS-MODE56The model accounted for about 81% of the variance in experimental activity and showed good cross-validation statistics. researchgate.net
Carcinogenic Potency GA, DRAGON descriptors26The final model explained around 86% of the variance in experimental activity and demonstrated good predictive ability in cross-validation tests. sciforum.net

GA-MLR: Genetic Algorithm-Multiple Linear Regression; ANN: Artificial Neural Network; SVM: Support Vector Machine; LDA: Linear Discriminant Analysis; TOPS-MODE: TOPological Substructural MOlecular DEsign.

These established computational models for the broader N-nitroso class provide the essential tools and framework for estimating the potential hazard of specific compounds like N-Nitrosofolic acid, even in the absence of direct experimental toxicological data.

Future Research Directions and Emerging Paradigms for N Nitrosofolic Acid

Innovations in Analytical Technologies for Trace-Level Detection

The accurate quantification of N-Nitrosofolic acid at trace levels is paramount for ensuring the safety of pharmaceutical products and food supplements. phytolab.com Current methodologies, while effective, present opportunities for innovation, particularly in enhancing sensitivity, throughput, and applicability to diverse and complex matrices.

The present-day gold standard for the determination of N-Nitrosofolic acid is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). phytolab.com This technique offers high selectivity and sensitivity, which is crucial due to the typically low concentration of folic acid in multivitamin products and the challenging nature of the sample matrices, which can contain a wide array of vitamins, minerals, and other ingredients. pnas.orgresearchgate.net

Recent studies have detailed robust LC-MS/MS methods validated according to International Council for Harmonisation (ICH) guidelines. phytolab.comresearchgate.net These methods often employ an isotope-labeled internal standard, such as N-nitroso folic acid-d4, to ensure accuracy and precision. pnas.org Quantification is typically achieved using multiple reaction monitoring (MRM) in negative ionization mode, a choice that enhances specificity. pnas.orglhasalimited.org The performance of these methods is well-documented, with limits of quantification (LOQ) reported as low as 10 µg/kg. researchgate.netfda.gov

Parameter Reported Value / Condition Source(s)
Analytical Technique Liquid Chromatography-tandem mass spectrometry (LC-MS/MS) phytolab.com
Sample Extraction 0.1% ammonia (B1221849) solution:Methanol (B129727) (9:1, v/v) pnas.org
Internal Standard N-nitroso folic acid-d4 pnas.org
Ionization Mode Negative Ionization pnas.orglhasalimited.org
Quantification Mode Multiple Reaction Monitoring (MRM) lhasalimited.org
Linearity (R²) > 0.995 pnas.orgresearchgate.net
Accuracy (Recovery) 83–110% pnas.orgresearchgate.net
Precision (RSD) < 3% researchgate.net
Limit of Detection (LOD) 4 µg/g (with respect to folic acid) researchgate.net
Limit of Quantification (LOQ) 10 µg/g (with respect to folic acid) researchgate.net

This table presents a summary of typical validation parameters for the LC-MS/MS analysis of N-Nitrosofolic acid in complex matrices.

Future research will likely focus on overcoming the limitations of current methods. Innovations are anticipated in the development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies. acs.org These approaches could offer even lower detection limits and the ability to perform non-targeted screening for other potential impurities simultaneously. Furthermore, there is a pressing need for a new generation of analytical methods that are faster and more cost-effective to accommodate the high volume of testing required by regulatory mandates, without compromising on accuracy or sensitivity.

Elucidation of Comprehensive Metabolic Fates and Biotransformation Pathways

A significant knowledge gap exists regarding the precise metabolic fate and biotransformation of N-Nitrosofolic acid in vivo. ontosight.ai While the metabolism of simple nitrosamines is well-characterized, N-Nitrosofolic acid belongs to a class of more structurally complex NDSRIs whose metabolic pathways are not fully understood. dgra.de Future research must prioritize the elucidation of these pathways to accurately assess its biological activity and risk.

The prevailing paradigm for nitrosamine (B1359907) metabolism involves bioactivation by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation. researchgate.netunito.it This is considered a crucial rate-limiting step that leads to the formation of unstable intermediates, which can decompose into highly reactive electrophilic diazonium ions capable of alkylating DNA and other cellular macromolecules. acs.orgnih.gov However, the bulky and complex structure of N-Nitrosofolic acid may influence its interaction with CYP enzymes, potentially leading to different metabolic outcomes compared to smaller nitrosamines. dgra.deeuropa.eu

Emerging research paradigms are moving towards a multi-pronged approach to bridge this knowledge gap:

In Vitro Metabolic Studies: The use of human liver microsomes and subcellular fractions will be essential to identify the primary metabolites of N-Nitrosofolic acid and to pinpoint the specific CYP isoforms responsible for its biotransformation. acs.orgunito.it Such studies can determine the rate of α-hydroxylation and explore alternative pathways, such as denitrosation, which is often considered a detoxification route. unito.it

In Silico Predictive Modeling: Computational approaches are becoming indispensable for predicting metabolic pathways and toxicity, especially when experimental data is scarce. nih.govpensoft.netpensoft.net Knowledge-based systems and machine learning algorithms can predict sites of metabolism, potential metabolites, and interactions with metabolic enzymes. pensoft.netpensoft.netmdpi.com For NDSRIs like N-Nitrosofolic acid, these tools can help prioritize experimental studies and aid in the selection of appropriate surrogates for risk assessment. nih.gov

Advanced Mechanistic Investigations into Precise Cellular and Subcellular Interactions

Understanding the precise molecular mechanisms by which N-Nitrosofolic acid interacts with cellular components is critical to defining its biological effects. Current knowledge is limited, but preliminary data suggests that its activity may extend beyond the classical DNA alkylation pathways associated with many nitrosamines. ontosight.aimedkoo.com

Initial in vitro studies have indicated that N-Nitrosofolic acid can induce oxidative stress, disrupt cellular redox balance by depleting glutathione (B108866), and interact with thiol-containing proteins, ultimately leading to apoptosis in some cancer cell lines. medkoo.com An emerging hypothesis is that N-Nitrosofolic acid may also directly interfere with folate-dependent metabolic pathways, given its structural similarity to folic acid. ontosight.aiaston.ac.uk This potential interaction could have profound effects on crucial cellular processes like DNA synthesis, repair, and methylation. ontosight.ai

Future mechanistic investigations should be directed towards several key areas:

Target Identification: Advanced proteomics and chemical biology approaches are needed to identify the specific cellular and subcellular protein targets of N-Nitrosofolic acid. A primary focus should be on enzymes within the folate pathway, such as dihydrofolate reductase, to test the hypothesis of competitive inhibition or interaction. ontosight.aiaston.ac.uk

Subcellular Localization: Determining the subcellular compartments where N-Nitrosofolic acid or its active metabolites accumulate is crucial. Investigations should focus on the endoplasmic reticulum (where CYP enzymes are located), the nucleus (the site of DNA), and mitochondria, given the links to oxidative stress. While specific data on N-Nitrosofolic acid is absent, the study of how other nitroso compounds and nitric oxide synthases are compartmentalized can provide a roadmap for these future studies.

Signaling Pathway Analysis: Research is required to map the specific signaling cascades affected by N-Nitrosofolic acid. This includes a deeper analysis of the pathways leading to the observed induction of reactive oxygen species (ROS) and apoptosis. medkoo.com Furthermore, the suggestion that N-Nitrosofolic acid could contribute to carcinogenesis through "metabolic reprogramming" warrants significant investigation to understand how it might alter cellular metabolic networks to favor a tumorigenic state. researchgate.net

By pursuing these advanced investigations, the scientific community can move towards a comprehensive, mechanism-based understanding of N-Nitrosofolic acid, enabling more precise risk assessments and informed regulatory decisions.

Q & A

Basic: How to determine optimal solubility conditions for nitrosofolic acid in in vitro studies?

Methodological Answer:
this compound’s solubility varies significantly across solvents. For in vitro studies, prepare stock solutions using DMSO (commonly at 5–20 mM concentrations) and validate solubility via heating (≤50°C) or sonication. For aqueous solutions, consider co-solvents like PEG300 or Tween-80 in staged mixing (e.g., 10% DMSO → 40% PEG300 → 45% saline). Precipitate formation requires re-evaluation of solvent ratios or alternative solvents (e.g., ethanol, DMF). Always confirm solubility empirically using UV-Vis spectroscopy or HPLC .

Advanced: How to resolve contradictions in this compound’s carcinogenicity data across studies?

Methodological Answer:
Discrepancies in carcinogenicity data (e.g., Wogan vs. Hashida studies) may stem from differences in experimental design. To reconcile results:

  • Toxicity Thresholds: Adjust survival rate thresholds (e.g., re-analyze transformation frequency at 37% survival instead of 50% LC50, as proposed by Styles (1977) for improved discrimination) .
  • Dose-Response Calibration: Standardize dose ranges using equi-toxic endpoints (e.g., LC50) to compare transformation frequencies across studies .
  • Meta-Analysis: Pool data from multiple assays, applying Bayesian statistics to account for variability in cell lines or protocols .

Basic: What storage conditions ensure this compound’s chemical stability?

Methodological Answer:
Store lyophilized powder at -20°C (stable for 3 years) or -80°C for extended use. For in vivo formulations, prepare fresh solutions using PEG400 or 20% SBE-β-CD in saline to avoid hydrolysis. Monitor degradation via LC-MS every 3 months, focusing on nitroso group integrity (λ~260 nm) .

Advanced: What statistical methods are recommended for analyzing transformation frequency in carcinogenicity assays?

Methodological Answer:
Use non-linear regression models to fit dose-response curves, comparing observed transformation frequencies against spontaneous rates (e.g., 5-fold increase threshold). Apply Welch’s t-test for inter-study comparisons, adjusting for survival rate variances. For small sample sizes, employ bootstrapping to estimate confidence intervals .

Basic: How to design a dose-response experiment for this compound’s cytotoxicity?

Methodological Answer:

  • Dose Range: Start with 0.1–100 μM, based on this compound’s IC50 (~10 μM in mammalian cells).
  • Endpoints: Measure viability via MTT assay at 24/48/72 hrs. Calculate LC50 using probit analysis.
  • Controls: Include untreated cells and DMSO vehicle controls (≤0.1% v/v) .

Advanced: How to optimize cell transformation assays for this compound’s carcinogenicity screening?

Methodological Answer:

  • Survival Rate Adjustment: Reduce survival threshold from 50% (LC50) to 37% (LD37) to enhance assay sensitivity, as lower survival improves discrimination between carcinogens and non-carcinogens .
  • Cell Line Selection: Use BALB/3T3 fibroblasts for high transformation efficiency. Validate results with secondary assays (e.g., soft agar colony formation) .

Basic: What spectroscopic techniques characterize this compound’s molecular stability?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor nitroso (N=O) absorbance at 260–280 nm.
  • FT-IR: Validate C-NO bond integrity (stretch ~1500 cm⁻¹).
  • HPLC-MS: Detect degradation products (e.g., folic acid derivatives) using C18 columns and ESI+ ionization .

Advanced: How to address data reproducibility challenges in preclinical this compound studies?

Methodological Answer:

  • Standardized Protocols: Follow NIH guidelines for reporting experimental conditions (e.g., cell passage number, solvent batch) .
  • Inter-Lab Validation: Collaborate with external labs to replicate key findings, using harmonized LC50 and transformation frequency metrics .

Basic: What molecular descriptors predict this compound’s reactivity in biological systems?

Methodological Answer:
Use QSAR models with parameters like LogP (0.764), tPSA (234.91 Ų), and nitroso group electrophilicity (calculated via DFT) to predict interactions with DNA or proteins. Validate predictions using SPR binding assays .

Advanced: How to integrate multi-omics data for mechanistic studies of this compound?

Methodological Answer:
Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by this compound. Use pathway enrichment tools (e.g., GSEA) to identify folate metabolism disruption. Cross-reference with ChIP-seq data to assess epigenetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.